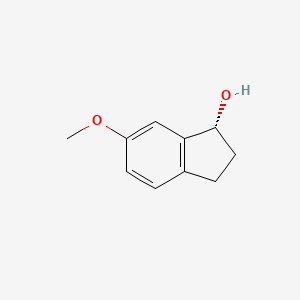

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Description

Properties

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGAIAOOXUVAD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chiral pool synthesis using (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

An In-depth Technical Guide: Chiral Pool Synthesis Leveraging (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially eliciting a desired therapeutic effect while the other may be inactive or even harmful. Chiral pool synthesis represents an elegant and efficient strategy to access these single-enantiomer molecules.[1][2] This approach utilizes readily available, inexpensive, and enantiopure natural products—such as amino acids, terpenes, or carbohydrates—as starting materials.[1][3] By incorporating a pre-existing stereocenter from the "chiral pool," chemists can circumvent the need for complex asymmetric syntheses or costly chiral resolutions, thereby streamlining the path to the target molecule.[4]

Within this paradigm, this compound emerges as a highly valuable and versatile chiral building block. Its rigid indane scaffold, coupled with a defined stereocenter and functional groups amenable to further transformation, makes it an attractive starting point for the synthesis of complex molecular architectures. The indanyl core is a privileged structure found in numerous pharmaceuticals and natural products.[5] The methoxy group, a common feature in approved drugs, can modulate a molecule's physicochemical properties and binding interactions with biological targets.[6] This guide provides a comprehensive overview of the synthesis and application of this compound, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. This compound is a solid at room temperature with well-defined physical and spectroscopic characteristics.

| Property | Value | Source |

| CAS Number | 200425-74-7 | [7][8] |

| Molecular Formula | C₁₀H₁₂O₂ | [7][9] |

| Molecular Weight | 164.20 g/mol | [9] |

| Appearance | White to off-white solid | Commercially available data |

| InChIKey | IAVGAIAOOXUVAD-SNVBAGLBSA-N | [7][10] |

| Canonical SMILES | COC1=CC2=C(CC[C@H]2O)C=C1 | [7][10] |

Enantioselective Synthesis of the Chiral Building Block

The most common and efficient route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 6-methoxy-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

The causality behind this choice of strategy lies in its efficiency and high degree of stereocontrol. Biocatalysis using ketoreductase (KRED) enzymes or chemocatalysis using well-established systems like Corey-Bakshi-Shibata (CBS) reagents or Noyori-type ruthenium catalysts can achieve excellent yields and enantiomeric excesses (ee) often exceeding 99%.

Workflow for Asymmetric Ketone Reduction

Caption: Asymmetric synthesis of the target indanol.

Experimental Protocol: Biocatalytic Reduction of 6-methoxy-2,3-dihydro-1H-inden-1-one

This protocol is a representative example based on common biocatalytic reduction procedures. The choice of a specific ketoreductase enzyme is crucial and often requires screening for optimal activity and stereoselectivity.

-

Reaction Setup: To a solution of potassium phosphate buffer (100 mM, pH 7.0) is added NADP⁺ (1 mM) and glucose dehydrogenase (GDH, 5 U/mL) for cofactor regeneration.

-

Substrate Addition: 6-methoxy-2,3-dihydro-1H-inden-1-one (10 g, 61.6 mmol), the starting ketone, is added to the buffer solution.[11] Due to its limited aqueous solubility, a co-solvent such as isopropanol (10-20% v/v) may be used. Isopropanol can also serve as the sacrificial hydrogen donor for cofactor regeneration.

-

Enzyme Addition: A selected ketoreductase (KRED) known to produce the (R)-alcohol is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically 25-30 °C) and pH. Progress is monitored by HPLC or GC by observing the disappearance of the ketone and the appearance of the alcohol product.

-

Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a crystalline solid. Enantiomeric excess is determined using chiral HPLC.

Application in Chiral Pool Synthesis: Accessing Chiral Aminoindanols

The synthetic utility of this compound lies in its role as a precursor to other valuable chiral molecules. A prime example is its conversion to chiral 1-amino-2-indanols, which are critical components in asymmetric catalysts (e.g., BOX and PyBOX ligands) and are found in the core structure of pharmaceuticals like the HIV protease inhibitor Indinavir.[12][13]

The conversion of the hydroxyl group to an amino group can be achieved through several methods. A Mitsunobu reaction, for instance, allows for the introduction of a nitrogen nucleophile (like an azide or phthalimide) with a predictable inversion of stereochemistry at the C1 position. Subsequent reduction yields the corresponding amine.

Synthetic Pathway to a Chiral Aminoindanol Derivative

This pathway illustrates the conversion of the title compound into a versatile chiral amine, demonstrating its value in accessing more complex structures.

Caption: Synthetic utility of the chiral indanol.

Experimental Protocol: Synthesis of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine

This protocol demonstrates the stereospecific conversion of the alcohol to an amine via an azide intermediate, a robust and reliable transformation.

-

Azide Formation (Mitsunobu Reaction): To a cooled (0 °C) solution of this compound (5.0 g, 30.4 mmol) and triphenylphosphine (PPh₃, 9.5 g, 36.5 mmol) in anhydrous THF (100 mL) is added diisopropyl azodicarboxylate (DIAD, 7.1 mL, 36.5 mmol) dropwise. After stirring for 15 minutes, diphenylphosphoryl azide (DPPA, 7.8 mL, 36.5 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Isolation of Azide: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield (1S)-1-azido-6-methoxy-2,3-dihydro-1H-indene. The inversion of stereochemistry is a key feature of the Sₙ2 mechanism of the Mitsunobu reaction.

-

Azide Reduction: The isolated azide (4.5 g, 23.8 mmol) is dissolved in methanol (75 mL). Palladium on carbon (10% Pd/C, 450 mg) is added carefully. The flask is evacuated and backfilled with hydrogen gas (H₂ balloon). The reaction is stirred vigorously at room temperature until TLC or HPLC analysis indicates complete consumption of the azide.

-

Final Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The resulting crude amine can be purified by crystallization of its salt (e.g., hydrochloride) or by chromatography to afford (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine.

Conclusion

This compound stands as a testament to the power and efficiency of chiral pool synthesis. Its ready availability through highly enantioselective catalytic methods provides a reliable entry point to a class of valuable chiral synthons. The strategic manipulation of its hydroxyl group, particularly its conversion to an amine with predictable stereochemical outcomes, unlocks pathways to complex and high-value molecules, including pharmaceutical agents and ligands for asymmetric catalysis. This guide underscores the compound's significance, providing both the conceptual framework and practical methodologies for its use, thereby empowering researchers to leverage this versatile building block in their synthetic endeavors.

References

-

Strategies for Accessing cis-1-Amino-2-Indanol. National Institutes of Health (NIH). [Link]

-

Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. ResearchGate. [Link]

-

Amino-Indanol Catalyzed Enantioselective Reactions of 3-Hydroxy-2-Pyridones. ACS Publications. [Link]

-

Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Korean Chemical Society. [Link]

-

Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionalization. RSC Publishing. [Link]

-

6-methoxy-2,3-dihydro-1H-inden-1-ol. PubChem. [Link]

-

This compound. PubChemLite. [Link]

-

A highly diastereoselective chiral pool based synthesis of cis- and trans- indan-1, 2-diols. ResearchGate. [Link]

-

6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. National Institutes of Health (NIH). [Link]

-

6-Methoxy-5-methyl-2,3-dihydro-1H-inden-1-one. MySkinRecipes. [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Institutes of Health (NIH). [Link]

-

Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Victoria. [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]

-

CHIRAL SYNTHESIS: AN OVERVIEW. ResearchGate. [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

6-Methyl-2,3-dihydro-1H-inden-1-ol. PubChem. [Link]

-

6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE. Matrix Fine Chemicals. [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

-

(1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. ResearchGate. [Link]

-

One-pot 1,1-dimethoxymethane synthesis from methanol: a promising pathway over bifunctional catalysts. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.uvic.ca [web.uvic.ca]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound | 200425-74-7 [m.chemicalbook.com]

- 9. 6-methoxy-2,3-dihydro-1H-inden-1-ol | C10H12O2 | CID 12374669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]

- 11. 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 13623-25-1 [matrix-fine-chemicals.com]

- 12. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accesson.kisti.re.kr [accesson.kisti.re.kr]

starting material for (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol synthesis

An In-depth Technical Guide to the Synthesis of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Introduction

This compound is a valuable chiral building block in the landscape of medicinal and organic chemistry. Its rigid bicyclic structure and defined stereochemistry make it a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and chiral ligands for asymmetric catalysis. This guide provides a detailed exploration of the primary synthetic strategies for producing this enantiopure alcohol, with a focus on the critical asymmetric reduction of its prochiral ketone precursor. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind methodological choices, offers detailed experimental protocols, and is grounded in authoritative scientific literature.

Part 1: The Prochiral Precursor: Synthesis of 6-Methoxy-1-indanone

The journey to enantiopure this compound begins with the synthesis of its corresponding prochiral ketone, 6-methoxy-1-indanone. The most common and industrially scalable approach is a two-step sequence involving Friedel-Crafts acylation followed by an intramolecular cyclization.

The synthesis commences with anisole, which undergoes a Friedel-Crafts reaction with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction selectively acylates the para-position of anisole due to the ortho,para-directing nature of the methoxy group and steric hindrance at the ortho position. The subsequent intramolecular Friedel-Crafts alkylation (cyclization) of the resulting chloroketone intermediate is often promoted by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, to yield the desired 6-methoxy-1-indanone[1].

Experimental Protocol: Two-Step Synthesis of 6-Methoxy-1-indanone

Step 1: Friedel-Crafts Acylation of Anisole

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0-5 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Slowly add anisole (1.0 eq) to the mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC or GC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-1-(4-methoxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

-

Add the crude chloroketone from the previous step to polyphosphoric acid (PPA) at 60-80 °C.

-

Stir the mixture vigorously for 1-2 hours until the cyclization is complete (monitored by TLC/GC).

-

Pour the hot mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by vacuum distillation or recrystallization to afford 6-methoxy-1-indanone[2].

Part 2: Core Strategy: Asymmetric Reduction of 6-Methoxy-1-indanone

The pivotal step in the synthesis is the enantioselective reduction of the prochiral ketone to establish the (R)-stereocenter at the C1 position. Several robust methods have been developed to achieve this transformation with high enantiopurity.

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[3][4] This reaction employs a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a super-Lewis acid.

Mechanism and Rationale for Enantioselectivity The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst. This enhances the Lewis acidity of the endocyclic boron, which then coordinates to the ketone's carbonyl oxygen. The ketone orients itself to minimize steric repulsion between its larger substituent (the aromatic ring system) and the substituent on the chiral center of the catalyst.[5][6] This preferential coordination geometry dictates that the hydride from the borane is delivered to a specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol in high excess.[7] For the synthesis of the (1R)-alcohol, the (S)-CBS catalyst is typically used.

Caption: Workflow for the CBS Reduction.

Experimental Protocol: CBS Reduction of 6-Methoxy-1-indanone

-

To a solution of (S)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere (N₂ or Ar), add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 eq) dropwise at 0 °C.

-

Stir the solution for 15 minutes at this temperature.

-

Cool the mixture to -20 °C to -30 °C.

-

Slowly add a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous THF via syringe pump over 1-2 hours to maintain a low concentration of the substrate.

-

Stir the reaction for an additional 1-3 hours, monitoring for completion by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the this compound.

-

Determine enantiomeric excess (ee) by chiral HPLC analysis.

| Parameter | Typical Value |

| Catalyst Loading | 5 - 10 mol% |

| Reducing Agent | BH₃·SMe₂ or BH₃·THF |

| Temperature | -30 °C to 0 °C |

| Yield | 90 - 98% |

| Enantiomeric Excess | >95% ee |

| Table 1. Typical CBS Reduction Parameters. |

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for asymmetric ketone reductions.[8] Oxidoreductase enzymes, often from microorganisms like Lactobacillus or Candida species, or commercially available isolated enzymes, can reduce ketones with exceptional enantioselectivity under mild aqueous conditions.[9]

Principles and Advantages This method leverages the precisely shaped active site of an enzyme to bind the substrate in a specific orientation. A cofactor, typically NADH or NADPH, then delivers a hydride to one face of the carbonyl group. The key advantages include:

-

Extremely high enantioselectivity, often >99% ee.

-

Mild reaction conditions (room temperature, neutral pH).

-

Environmentally benign (water as solvent).

-

No need for heavy metal catalysts.

Caption: Workflow for Biocatalytic Reduction.

Experimental Protocol: Whole-Cell Bioreduction

-

Cultivate a suitable microorganism (e.g., Lactobacillus paracasei) in an appropriate growth medium.[9]

-

Harvest the cells by centrifugation and resuspend them in a phosphate buffer (pH 6-7).

-

To the cell suspension, add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) and the substrate, 6-methoxy-1-indanone (typically as a solution in a co-solvent like DMSO to aid solubility).

-

Incubate the mixture with gentle agitation at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress by GC or HPLC analysis of aliquots.

-

Once the reaction is complete, saturate the aqueous layer with NaCl and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

-

Purify by silica gel chromatography to obtain the pure (1R)-alcohol.

| Parameter | Typical Value |

| Biocatalyst | Whole cells or isolated oxidoreductase |

| Solvent | Aqueous buffer |

| pH | 6.0 - 7.5 |

| Temperature | 25 - 37 °C |

| Yield | 85 - 95% |

| Enantiomeric Excess | >99% ee |

| Table 2. Typical Biocatalytic Reduction Parameters. |

Conclusion

The synthesis of this compound is most efficiently achieved through the asymmetric reduction of 6-methoxy-1-indanone. The Corey-Bakshi-Shibata reduction stands out as a highly versatile and predictable method, offering excellent yields and enantioselectivities suitable for both lab-scale and industrial applications. Concurrently, biocatalytic reductions present a compelling green chemistry alternative, providing access to the product with unparalleled enantiopurity under mild, environmentally friendly conditions. The choice of method will depend on factors such as scale, cost, available equipment, and desired environmental impact, but both pathways represent robust and validated strategies for accessing this key chiral intermediate.

References

- Strategies for Accessing cis-1-Amino-2-Indanol - PMC - NIH. (n.d.).

- Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. (2021). Taylor & Francis Online.

- Corey–Itsuno reduction. (n.d.). Wikipedia.

- Corey-Bakshi-Shib

- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC. (n.d.).

- Corey-Bakshi-Shibata (CBS) reduction. (n.d.). Name-Reaction.com.

- Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal.

- cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. (2004). Chemical Reviews.

- Enzyme-catalyzed regio- and enantioselective ketone reductions. (2005). PubMed.

- 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 13623-25-1. (n.d.).

- Synthesis method of 6-methoxy-1-tetralone. (2020).

Sources

- 1. Synthesis method of 6-methoxy-1-tetralone - Eureka | Patsnap [eureka.patsnap.com]

- 2. 6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 13623-25-1 [matrix-fine-chemicals.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 8. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

protocol for the reduction of 6-methoxy-1-indanone to the (1R)-alcohol

Executive Summary

This application note details the validated protocol for the enantioselective reduction of 6-methoxy-1-indanone to (1R)-6-methoxy-1-indanol . This transformation is a critical step in the synthesis of the melatonin receptor agonist Ramelteon (Rozerem) and other chiral indane-based pharmacophores.

While biocatalytic methods (Ketoreductases/KREDs) are increasingly favored for industrial scale-up due to green chemistry metrics, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-arene complexes remains the benchmark for laboratory-to-pilot scale synthesis due to its operational simplicity, broad substrate scope, and lack of requirement for specialized cofactor regeneration systems.[1]

This guide prioritizes the Noyori-Ikariya ATH protocol using the (R,R)-Ru-TsDPEN catalyst system, which consistently delivers high yields (>95%) and excellent enantioselectivity (>96% ee) for this specific substrate class.[1]

Scientific Background & Mechanistic Rationale

Reaction Design

The reduction of 6-methoxy-1-indanone poses a stereochemical challenge due to the fused bicyclic structure. The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the chiral ligand and the hydride on the Ruthenium metal are transferred simultaneously to the ketone substrate.

-

Substrate: 6-Methoxy-1-indanone (Prochiral ketone).[1]

-

Catalyst: RuCl.[1]

-

Note on Stereochemistry: For aryl-alkyl ketones like indanone, the (R,R) -configuration of the diamine ligand dictates the formation of the (R) -alcohol product, following the empirical "anti-Prelog" rule for this catalyst class in transfer hydrogenation.[1]

-

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1] This serves as a safe, liquid hydrogen donor, avoiding high-pressure H₂ gas.[1]

Mechanistic Pathway

The reaction operates through a 16-electron Ru-amido species (active catalyst) which dehydrogenates formic acid to form a 18-electron Ru-hydride-amine species.[1] This species coordinates the ketone via hydrogen bonding (outer-sphere mechanism), transferring H⁻ and H⁺ in a concerted step.[1]

Experimental Protocol: Ru-Catalyzed ATH

Materials & Reagents

| Reagent | Equiv. / Conc. | Role |

| 6-Methoxy-1-indanone | 1.0 equiv | Substrate |

| RuCl | 0.5 - 1.0 mol% | Chiral Catalyst |

| Formic Acid / Triethylamine (5:2) | 3-5 vol / mass | Solvent & H-Donor |

| Dichloromethane (DCM) | Solvent (Optional) | Co-solvent for solubility |

| Ethyl Acetate / Hexanes | N/A | Workup & Purification |

Step-by-Step Procedure

Step 1: Catalyst Preparation (In-situ or Pre-formed) [1]

-

Best Practice: Use commercially available RuCl .[1] If preparing in-situ, mix [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in DCM with TEA, stir for 1 hour, and wash with water before use.[1]

Step 2: Reaction Setup

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-1-indanone (10.0 g, 61.7 mmol) in DCM (30 mL). Note: DCM is optional; the reaction can often be run neat in the H-donor mixture if solubility permits.[1]

-

Add the Formic Acid/Triethylamine (5:2) azeotrope mixture (20 mL).

-

Degas the solution by bubbling nitrogen (sparging) for 10-15 minutes. Critical: Oxygen deactivates the Ru-hydride species.[1]

-

Add the catalyst RuCl (196 mg, 0.5 mol%).[1]

-

Seal the flask under a nitrogen atmosphere.

Step 3: Reaction Execution

-

Stir the mixture at 25–30 °C (ambient temperature).

-

Monitor the reaction by TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][3][4][5][6][7]

-

Endpoint: Typically reached within 12–24 hours . Conversion should be >98%.

Step 4: Workup

-

Dilute the reaction mixture with Water (50 mL) and DCM (50 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude product is often sufficiently pure (>95% purity, >96% ee).[1]

-

Recrystallization: If higher purity is required, recrystallize from a mixture of Hexane/Isopropanol or Toluene .

-

Flash Chromatography: Silica gel, eluting with Hexane/EtOAc (8:2).[1]

Analytical Protocol (Quality Control)

To validate the enantiomeric excess (ee) of the (1R)-6-methoxy-1-indanol, use Chiral HPLC.[1][7]

-

Column: Daicel Chiralcel OD-H (or OD-3).[1]

-

Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 254 nm or 280 nm.

-

Temperature: 25 °C.

-

Expected Retention:

-

(1S)-Enantiomer: ~ 12 min (Minor)[1]

-

(1R)-Enantiomer: ~ 15 min (Major)

-

Note: Retention times vary by system; inject a racemic standard first.

-

Visualization: Workflow & Mechanism

Figure 1: Catalytic Cycle & Stereochemical Model

Figure 2: Process Decision Tree

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O₂).[1] | Ensure rigorous degassing of solvents. Increase catalyst loading to 1.0 mol%. |

| Low Conversion (<50%) | Reversibility of reaction.[1] | If using IPA as H-donor, switch to Formic Acid/TEA (irreversible CO₂ release drives equilibrium).[1] |

| Low Enantioselectivity (<90% ee) | Wrong catalyst enantiomer.[1] | Verify use of (R,R) -TsDPEN.[1][7] Check ligand purity. |

| Low Enantioselectivity (<90% ee) | High temperature.[1] | Lower reaction temperature to 20 °C. Higher temps increase racemate formation. |

| Racemization of Product | Acidic workup. | Benzylic alcohols can racemize in strong acid. Ensure workup is neutral or slightly basic (NaHCO₃ wash).[1] |

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

-

Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.[1] Link

-

Yamakawa, M., Ito, H., & Noyori, R. (2000).[1] The Metal-Ligand Bifunctional Catalysis: A Theoretical Study on the Ruthenium(II)-Catalyzed Hydrogen Transfer between Alcohols and Ketones. Journal of the American Chemical Society, 122(7), 1466–1478.[1] Link[1]

-

Vertex AI Search Result 1.5: Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. (2021). RSC Advances. (Confirming stereochemical outcome for indanone derivatives). Link

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. (HPLC Method Reference). Link

Sources

- 1. WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates - Google Patents [patents.google.com]

- 2. hplc.eu [hplc.eu]

- 3. asianpubs.org [asianpubs.org]

- 4. mz-at.de [mz-at.de]

- 5. chiraltech.com [chiraltech.com]

- 6. hplc.eu [hplc.eu]

- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]

Application Note: Enzymatic Resolution of 6-Methoxy-2,3-dihydro-1H-inden-1-ol for Pharmaceutical Synthesis

Introduction: The Significance of Chiral 6-Methoxy-2,3-dihydro-1H-inden-1-ol

The enantiomers of 6-methoxy-2,3-dihydro-1H-inden-1-ol represent critical building blocks in modern asymmetric synthesis. Notably, the (S)-enantiomer is a precursor to the amine moiety of Rasagiline, a potent second-generation monoamine oxidase inhibitor used in the treatment of Parkinson's disease[1][2]. Given the stereospecific nature of pharmacological activity, the efficient production of enantiomerically pure intermediates is paramount. Enzymatic kinetic resolution (EKR) offers a highly selective, environmentally benign, and economically viable alternative to traditional chemical resolution methods for obtaining these valuable chiral molecules[3].

This application note provides a comprehensive overview and a detailed protocol for the enzymatic kinetic resolution of racemic 6-methoxy-2,3-dihydro-1H-inden-1-ol via lipase-catalyzed transesterification. We will delve into the rationale behind enzyme and reagent selection, provide a step-by-step experimental workflow, and outline the analytical methods required for monitoring and validating the resolution process.

The Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a technique for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent[4]. In an enzymatic context, the chiral environment of the enzyme's active site preferentially binds and catalyzes the reaction of one enantiomer over the other.

In the case of a racemic alcohol like (±)-6-methoxy-2,3-dihydro-1H-inden-1-ol, a lipase can be used to selectively acylate one of the enantiomers. For instance, if the lipase is selective for the (R)-enantiomer, it will catalyze its conversion to the corresponding ester, leaving the unreacted (S)-enantiomer to accumulate in the reaction mixture. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the newly formed product.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values are indicative of a more effective separation.

Core Methodology: Lipase-Catalyzed Transesterification

For the resolution of secondary alcohols, lipases are the most widely employed class of enzymes due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents[5][6]. Candida antarctica lipase B (CALB) is a particularly robust and versatile biocatalyst for such transformations and is commercially available in an immobilized form, such as Novozym® 435, which facilitates easy recovery and reuse[7].

The transesterification reaction involves the transfer of an acyl group from an acyl donor to the alcohol. Vinyl acetate is a commonly used and highly effective acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.

Figure 1: Conceptual workflow of the enzymatic kinetic resolution of racemic 6-methoxy-2,3-dihydro-1H-inden-1-ol.

Experimental Protocol: A Practical Guide

This protocol describes a general procedure for the kinetic resolution of (±)-6-methoxy-2,3-dihydro-1H-inden-1-ol using immobilized Candida antarctica lipase B. Optimization of parameters such as solvent, temperature, and reaction time may be necessary to achieve maximal efficiency.

Materials and Equipment

-

Substrate: Racemic (±)-6-methoxy-2,3-dihydro-1H-inden-1-ol

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Acyl Donor: Vinyl acetate

-

Solvent: Methyl tert-butyl ether (MTBE) or hexane (anhydrous)

-

Reaction Vessel: Screw-capped vials or a round-bottom flask

-

Incubation: Orbital shaker or magnetic stirrer with temperature control

-

Analytical: Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral stationary phase.

Step-by-Step Protocol

-

Reaction Setup: To a 25 mL screw-capped vial, add (±)-6-methoxy-2,3-dihydro-1H-inden-1-ol (e.g., 100 mg, 0.61 mmol).

-

Solvent Addition: Add 10 mL of anhydrous MTBE to dissolve the substrate.

-

Enzyme Addition: Add the immobilized lipase (e.g., 20 mg of Novozym® 435).

-

Acyl Donor Addition: Add vinyl acetate (e.g., 2.2 equivalents, ~125 µL). The use of an excess of the acyl donor helps to drive the reaction forward.

-

Incubation: Seal the vial and place it in an orbital shaker set at 200 rpm and 40°C.

-

Monitoring the Reaction: Periodically (e.g., at 2, 4, 6, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Filter out the enzyme and dilute the sample with the mobile phase for chiral HPLC analysis to determine the enantiomeric excess of the substrate (ees) and the product (eep), as well as the conversion.

-

Reaction Termination: Once the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

-

Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of the enantioenriched alcohol and the acylated product can be separated by standard column chromatography.

Analytical Methodology: Chiral HPLC Analysis

The success of the kinetic resolution is critically dependent on a reliable analytical method to separate and quantify the four key components: the (R)- and (S)-enantiomers of the starting alcohol and the (R)- and (S)-enantiomers of the acylated product. Chiral HPLC is the method of choice for this analysis[8][9][10].

Developing a Chiral HPLC Method

A systematic approach to method development is recommended:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly versatile and often provide good separation for a wide range of chiral compounds, including alcohols[10]. Screening columns like Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.

-

Mobile Phase Selection: For normal phase chromatography, a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is typically used. The ratio of the alkane to the alcohol is a critical parameter for optimizing the separation.

-

Method Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution, Rs > 1.5) of all peaks in a reasonable analysis time.

Example HPLC Conditions (to be optimized):

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane:Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm

-

Temperature: 25°C

Figure 2: A systematic workflow for developing a chiral HPLC method.

Data Interpretation and Performance Evaluation

The progress of the enzymatic resolution is monitored by calculating the conversion (c) and the enantiomeric excess of both the substrate (ees) and the product (eep).

Key Equations:

-

Enantiomeric Excess (ee): ee (%) = [ |(R) - (S)| / |(R) + (S)| ] * 100

-

Conversion (c): c = ees / (ees + eep)

-

Enantiomeric Ratio (E): E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

A high E-value (>100) is generally considered excellent for a preparatively useful kinetic resolution.

Example Data: Enzyme Screening

The following table illustrates hypothetical results from screening different lipases for the resolution of a secondary alcohol, showcasing how different enzymes can exhibit varying levels of activity and selectivity.

| Entry | Enzyme | Time (h) | Conversion (c, %) | ees (%) | eep (%) | E-value |

| 1 | Candida antarctica Lipase B (CALB) | 6 | 50 | >99 | 98 | >200 |

| 2 | Pseudomonas cepacia Lipase (PCL) | 12 | 48 | 92 | 95 | ~100 |

| 3 | Candida rugosa Lipase (CRL) | 24 | 35 | 50 | 90 | ~15 |

| 4 | Pseudomonas fluorescens Lipase | 24 | 42 | 65 | 93 | ~30 |

Note: This data is representative and serves to illustrate typical outcomes of an enzyme screening experiment.

Conclusion and Outlook

The enzymatic kinetic resolution of 6-methoxy-2,3-dihydro-1H-inden-1-ol using Candida antarctica lipase B presents a highly efficient and selective method for the preparation of its enantiomers. This biocatalytic approach avoids the use of harsh chemical reagents and offers a greener pathway to valuable pharmaceutical intermediates. The protocol and analytical guidance provided herein serve as a robust starting point for researchers and process chemists. Further optimization, including the exploration of different acyl donors, solvents, or even enzyme immobilization techniques, can lead to even more efficient and scalable processes. For large-scale applications, a dynamic kinetic resolution (DKR), which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, could be explored to theoretically achieve a 100% yield of the desired enantiomer[4][11].

References

-

Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5434. Available at: [Link]

-

Li, S., et al. (2021). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 11(3), 975-984. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Wang, Y., et al. (2021). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 25(9), 2135-2141. Available at: [Link]

-

Höhne, M., et al. (2018). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry, 20(2), 364-368. Available at: [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available at: [Link]

-

Singh, R., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(24), 7136-7141. Available at: [Link]

-

Bálint, J., et al. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(11), 3330. Available at: [Link]

-

Čižmárik, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]

-

Kaur, M., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. Available at: [Link]

-

Bode Research Group. (2015). OC VI (HS 2015). Retrieved from [Link]

-

Seco, J. M., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(11), 13304-13381. Available at: [Link]

-

ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of organic chemistry, 67(4), 1261–1265. Available at: [Link]

-

ResearchGate. (n.d.). Enzymatic kinetic resolution. Retrieved from [Link]

-

Li, N., et al. (2017). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Microbiology, 8, 192. Available at: [Link]

-

Ready, J. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. Retrieved from [Link]

-

Romero-Fernández, M., et al. (2024). Unraveling the catalytic behavior of Candida antarctica lipase B: Influence of enzyme modification and inactivation on kinetic parameters. International Journal of Biological Macromolecules, 259, 129033. Available at: [Link]

-

Xu, H., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 891913. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Rasagiline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. researchgate.net [researchgate.net]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. mdpi.com [mdpi.com]

- 7. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

use of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol in the synthesis of bioactive molecules

This constitutes a comprehensive Application Note and Protocol Guide for the use of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol in the synthesis of bioactive molecules, specifically focusing on the enantiospecific synthesis of Ramelteon precursors.

Executive Summary

This compound (CAS: 103028-80-4) is a high-value chiral building block used primarily in the pharmaceutical industry. Its rigid indane core, coupled with a chemically versatile methoxy handle at position 6 and a defined stereocenter at position 1, makes it an ideal precursor for the synthesis of melatonin receptor agonists, most notably Ramelteon (Rozerem).

This guide details the strategic application of this intermediate. Unlike racemic approaches that require late-stage resolution, utilizing the (1R)-enantiomer allows for early-stage stereocontrol . By leveraging stereospecific nucleophilic substitution reactions (SN2) that proceed with inversion of configuration, researchers can access the bioactive (S)-configuration required for Ramelteon with high enantiomeric excess (ee).

Strategic Application: The "Inversion Strategy"

The biological activity of Ramelteon resides in its (S)-enantiomer. The (1R)-alcohol serves as a perfect "negative image" template. Through an SN2 displacement of an activated derivative (e.g., mesylate or halide), the stereocenter is inverted from (R) to (S), installing the necessary carbon framework while setting the absolute stereochemistry.

Mechanism of Action[1][2][3][4][5][6][7]

-

Activation: The (1R)-hydroxyl group is converted into a good leaving group (Mesylate, Tosylate, or Chloride). This step typically proceeds with retention of configuration (O-S bond formation).[1]

-

Displacement: A carbon nucleophile (e.g., malonate, cyanide, or allyl silane) attacks the benzylic position. Due to the steric constraints of the indane ring, the attack occurs from the face opposite the leaving group, resulting in Walden inversion to the (S)-configuration.

Pathway Visualization

The following diagram illustrates the stereochemical pathway from the (1R)-alcohol to the Ramelteon core.

Figure 1: Stereochemical inversion strategy converting (1R)-precursor to (S)-bioactive core.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Retention of Configuration)

This protocol converts the alcohol to a reactive mesylate ester.

Reagents:

-

This compound (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 volumes)

Procedure:

-

Setup: Charge a dry round-bottom flask with (1R)-6-methoxy-1-indanol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Addition: Add TEA dropwise, maintaining temperature < 5°C. Subsequently, add MsCl dropwise over 20 minutes. The reaction is exothermic; control addition rate to prevent thermal runaway.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or HPLC.[2]

-

Workup: Quench with cold water. Separate phases. Wash the organic layer with 1M HCl (to remove amine salts), saturated NaHCO3, and brine.

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo at < 40°C. (Note: Benzylic mesylates can be thermally unstable; avoid high heat).

-

Yield/Data: Expect >90% yield of a pale yellow solid/oil. Used directly in the next step to prevent degradation.

Protocol B: Stereospecific SN2 Displacement (Inversion to S-Isomer)

This step installs the carbon chain required for Ramelteon while inverting the stereocenter.

Reagents:

-

Crude Mesylate from Protocol A (1.0 equiv)

-

Dimethyl malonate (1.5 equiv)

-

Sodium hydride (NaH, 60% dispersion) (1.6 equiv) or Potassium tert-butoxide (mild alternative)

-

THF (anhydrous, 15 volumes)

Procedure:

-

Nucleophile Formation: In a separate flask, suspend NaH in anhydrous THF at 0°C. Add Dimethyl malonate dropwise. Stir for 30 mins until H2 evolution ceases and a clear solution (sodium enolate) forms.

-

Displacement: Dissolve the crude mesylate in THF (5 volumes). Add this solution dropwise to the sodium enolate mixture at 0°C.

-

Reflux: Heat the mixture to reflux (66°C) for 4-6 hours. The elevated temperature is often required to overcome the steric hindrance of the secondary benzylic position.

-

Validation: Monitor by HPLC. The disappearance of mesylate and formation of the mono-alkylated malonate adduct indicates success.

-

Workup: Cool to RT. Quench carefully with saturated NH4Cl. Extract with EtOAc.

-

Purification: Purify via silica gel chromatography.

-

Result: (S)-Dimethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)malonate.[3]

-

Stereochemistry: The product is predominantly the (S)-enantiomer (ee > 95% if starting from high-quality (1R)-alcohol).

-

Protocol C: Quality Control & Characterization

To ensure the integrity of the chiral center, Chiral HPLC is mandatory.

Method Parameters:

-

Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Indane absorption).

-

Criteria:

-

(1R)-Alcohol retention time: ~12.5 min (example, verify experimentally).

-

(1S)-Alcohol (impurity): ~14.2 min.

-

Acceptance Limit: >99.0% ee for pharmaceutical intermediates.

-

Technical Data Summary

| Parameter | Specification / Typical Value | Notes |

| Appearance | White to off-white crystalline solid | (1R)-Alcohol starting material |

| Melting Point | 67 - 68 °C | Racemic mp is lower (~54 °C) |

| Optical Rotation | (c=1, CHCl3) | |

| Mesylation Yield | 92 - 96% | Quantitative conversion typical |

| Inversion Yield | 75 - 85% | Steric hindrance may reduce yield slightly |

| Final ee% | > 98% (S-isomer) | Assuming 99% ee starting material |

Safety and Handling

-

Potency: While the intermediate itself is not highly potent, the final product (Ramelteon) is a bioactive hormone agonist. Treat all downstream intermediates as potentially bioactive.

-

Mesylates: Benzylic mesylates are potential alkylating agents (genotoxic impurities). Ensure complete consumption or removal in the subsequent step. Destroy excess mesylate with caustic wash.

-

Reagents: Sodium Hydride is water-reactive. Handle under inert atmosphere.

References

-

Ramelteon Synthesis Overview: Yamano, T., et al. "Approach to the synthesis of melatonin receptor agonist ramelteon via asymmetric hydrogenation."[4] Tetrahedron: Asymmetry, 2006.[4]

-

Mitsunobu Inversion Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

-

Indanol Properties: "1-Indanol: Properties and Applications." ChemicalBook, 2025.

-

Stereoselective Alkylation: Takeda Chemical Industries, Patent EP0885210B1. "Production of tricyclic compounds." (Describes the foundational chemistry for Ramelteon).

-

General Indane Chemistry: "Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity." Asian Journal of Research in Chemistry, 2013.

Sources

- 1. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. US8242291B2 - Process for the preparation of ramelteon - Google Patents [patents.google.com]

Troubleshooting & Optimization

side reactions in the preparation of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Welcome to the Technical Support Hub for the asymmetric synthesis of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 200425-74-7).[1] This chiral alcohol is a critical pharmacophore, notably serving as a key intermediate for Ramtatroban and other thromboxane A2 receptor antagonists.

This guide addresses the specific challenges of reducing 6-methoxy-1-indanone to the target (1R)-alcohol. We focus on the Asymmetric Transfer Hydrogenation (ATH) methodology (Noyori type), as it is the industry standard for scalability, though biocatalytic routes are also referenced where applicable.

Reaction Pathway & Impurity Profile[2]

Before troubleshooting, it is critical to visualize where mass loss and purity drops occur. The diagram below maps the target reaction against the three most common parasitic pathways: Dehydration , Etherification , and Racemization .

Figure 1: Reaction landscape for the asymmetric reduction of 6-methoxy-1-indanone.[1] Green path indicates the desired transformation; red paths indicate side reactions.

Critical Troubleshooting Guides

Issue 1: Formation of 6-Methoxyindene (Dehydration)

Symptom: HPLC shows a non-polar peak eluting after the product; product yield is lower than conversion indicates. Mechanism: Benzylic alcohols are prone to acid-catalyzed elimination.[1] The methoxy group, while meta to the benzylic position, does not fully deactivate the ring, and the stability of the conjugated indene system drives this elimination.

| Variable | Recommended Parameter | Why? (Causality) |

| Reaction pH | Maintain pH > 6 during workup. | Acidic quenches (e.g., 1M HCl) protonate the hydroxyl group, making it a good leaving group ( |

| Temperature | Elimination is endothermic and entropically favored. High heat accelerates dehydration significantly more than the reduction. | |

| Solvent Removal | Vacuum, low temp. | Prolonged heating during rotary evaporation, especially if trace formic acid remains, converts the alcohol to the alkene. |

Corrective Protocol:

-

Quench: Do not use strong mineral acids. Quench the reaction mixture (typically containing Formic Acid/Triethylamine) by pouring it into a saturated NaHCO3 solution or water.

-

Extraction: Use Ethyl Acetate or MTBE. Wash the organic layer until the aqueous phase is neutral (pH 7).

-

Stabilization: If the crude oil must be stored, keep it frozen. Indenes form spontaneously upon standing in acidic residues.

Issue 2: Low Enantiomeric Excess (ee < 95%)

Symptom: Chiral HPLC shows significant presence of the (1S)-enantiomer. Mechanism: ATH is reversible. Since the reaction is thermodynamically controlled by the H-donor (Formic acid) vs. product (CO2) equilibrium, leaving the reaction too long allows the catalyst to re-oxidize the alcohol back to the ketone and re-reduce it, eventually eroding chirality (thermodynamic racemization).

Diagnostic Workflow:

Figure 2: Logic flow for diagnosing optical purity failures.

Senior Scientist Note: For 1-indanones, the "Prelog Rule" generally dictates that the (R,R)-Ru-TsDPEN catalyst yields the (1R)-alcohol .[1] Using the (S,S)-catalyst will yield the (1S)-alcohol. Always verify the Certificate of Analysis (CoA) of your catalyst batch, as labeling errors can occur.

Issue 3: Catalyst Poisoning / Stalled Conversion

Symptom: Reaction stops at 70-80% conversion; adding more time does not help.[1] Mechanism:

-

Chloride Contamination: If the indanone precursor was prepared via Friedel-Crafts acylation (e.g., using

), residual chloride or Al species can poison the Ruthenium catalyst. -

Indene Inhibition: If dehydration occurs early, the generated indene can coordinate to the Ru center (though weakly), competing with the ketone.

Corrective Protocol:

-

Purify Precursor: Recrystallize 6-methoxy-1-indanone from Ethanol/Water to remove inorganic salts.

-

Degassing: Oxygen deactivates the hydride-ruthenium species.[1] Ensure strict degassing of the solvent (Methanol or DMF) and the H-donor mixture (HCOOH/TEA) before catalyst addition.

Standardized Protocol: Ru-Catalyzed ATH

This protocol is optimized to minimize side reactions (dehydration) while maximizing ee.

Reagents:

-

Substrate: 6-Methoxy-1-indanone (1.0 eq)[1]

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)[1]

-

H-Donor: Formic Acid / Triethylamine (5:2 azeotrope)[1]

-

Solvent: Methanol (anhydrous, degassed)

Step-by-Step:

-

Preparation: In a Schlenk flask, dissolve 6-methoxy-1-indanone in degassed Methanol (0.5 M concentration).

-

Catalyst Addition: Add the Ru-catalyst under Nitrogen flow.[2] Stir for 5 minutes until dissolved (usually an orange/red solution).

-

Initiation: Add the HCOOH/TEA mixture (3.0 eq of formate) dropwise via syringe.

-

Critical Control: Monitor internal temperature. Exotherm should be negligible, but maintain

.

-

-

Monitoring: Stir at ambient temperature. Sample at 4h, 8h, and 12h.

-

Stop Condition: Quench immediately when conversion >98% or if conversion plateaus for >2 hours.

-

-

Workup (Crucial for Purity):

-

Dilute with water.

-

Extract with Ethyl Acetate .

-

Wash organic layer with Saturated NaHCO3 (2x) to remove formic acid.

-

Wash with Brine (1x).

-

Dry over

(Avoid -

Concentrate at <35°C bath temperature.

-

FAQ: Expert Insights

Q: Can I use NaBH4 for this reduction? A: You can, but it will yield a racemic mixture ((1R) + (1S)). You would then need a resolution step (e.g., chiral chromatography or enzymatic esterification), which effectively limits your maximum yield to 50%. ATH or Biocatalysis (KREDs) are far superior for chiral targets.

Q: I see a dimer impurity (Mass ~300+). What is it? A: This is likely di-(6-methoxy-1-indanyl) ether .[1] It forms via intermolecular dehydration when the concentration is too high or the workup is too acidic. Diluting the reaction (0.2M - 0.5M) and strictly neutralizing the quench prevents this.

Q: Why is the (1R) enantiomer specifically required? A: In biological systems, the spatial arrangement of the hydroxyl group is critical for receptor binding. For Ramtatroban analogs, the (1R) configuration fits the Thromboxane A2 receptor pocket; the (1S) enantiomer is often inactive or exhibits off-target toxicity.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102.

-

Palmer, M., et al. (2010). Practical Asymmetric Synthesis of Chiral Indanols using Ketoreductases. Organic Process Research & Development, 14(4), 921–925.

-

Bertero, N. M., et al. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts.[5] Catalysis Communications, 70, 60-64.[1]

-

Wills, M., et al. (2015). Asymmetric Hydrogenation and Transfer Hydrogenation.[3][4][6] The Royal Society of Chemistry.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ethz.ch [ethz.ch]

Technical Support Center: Chiral HPLC Separation of Indanol Enantiomers

Welcome to the technical support center for the chiral separation of indanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving indanol enantiomers using High-Performance Liquid Chromatography (HPLC). Here, we will address common challenges in a direct question-and-answer format, grounding our advice in established chromatographic principles and field-proven experience. Our goal is to not only solve immediate problems but also to empower you with the causal understanding needed for robust method development.

Frequently Asked Questions (FAQs) & Foundational Concepts

Q1: I am starting a new project on 1-indanol. What is a good starting point for chiral method development?

A: For any new chiral separation, a systematic screening approach is the most efficient path to success.[1][2] It is nearly impossible to predict the best chiral stationary phase (CSP) and mobile phase combination without empirical data.[2] Polysaccharide-based CSPs are the most widely used and successful for a broad range of compounds, including indanol, and should be the cornerstone of your initial screen.[3][4][5]

A typical screening protocol involves testing a set of complementary CSPs with a few standard mobile phases. For 1-indanol, a neutral molecule, a normal phase (NP) screening is highly recommended.

Table 1: Recommended Initial Screening Conditions for 1-Indanol

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Column | Amylose-based (e.g., Chiralpak® IA, ID)[6] | Cellulose-based (e.g., Chiralcel® OD, OJ) | Immobilized Polysaccharide Column |

| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | n-Hexane / Ethanol (EtOH) (90:10, v/v) | n-Hexane / 2-Propanol (IPA) (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C (controlled) | 25 °C (controlled) | 25 °C (controlled) |

| Detection | UV at 254 nm or 219 nm[6] | UV at 254 nm or 219 nm | UV at 254 nm or 219 nm |

Causality: The principle behind screening is to explore diverse chiral environments. Amylose and cellulose polymers, even with the same derivatization, often form different "chiral pockets" or grooves due to their distinct polymer backbones (helical for amylose, linear/layered for cellulose), leading to complementary enantioselectivity.[4] The mobile phase, particularly the alcohol modifier (IPA or EtOH), modulates retention by competing with the analyte for polar interaction sites on the CSP.[7] Varying the modifier and its concentration systematically explores this crucial parameter space.

Q2: Why am I seeing poor or no resolution (Rs < 1.5) between my indanol enantiomers?

A: Poor resolution is the most common challenge in chiral chromatography and can stem from several factors.[8] The primary cause is insufficient enantioselectivity (α), meaning the CSP is not discriminating effectively between the two enantiomers under the current conditions.

Key Factors Affecting Resolution:

-

Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition mechanism for indanol. Chiral recognition relies on a combination of interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) to form transient diastereomeric complexes with the enantiomers.[2][9] If the energetics of these complexes are too similar, no separation will occur.

-

Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier are critical.[10] Too much alcohol will reduce retention and may eliminate the subtle interactions needed for separation. Too little may lead to excessively long retention times and broad peaks. The choice between modifiers like isopropanol and ethanol can also significantly impact selectivity.[11]

-

Temperature: Temperature plays a complex role.[8] Generally, lower temperatures enhance the stability of the diastereomeric complexes, often leading to better resolution.[12] However, this is not universal, and the effect must be evaluated for your specific analyte-CSP system.[13]

-

Low Column Efficiency (N): Even with good selectivity, poor resolution can result from broad peaks. This can be caused by a deteriorating column, extra-column volume, or a flow rate that is far from the optimal van Deemter minimum.[14]

The following workflow provides a systematic approach to troubleshooting this issue.

Sources

- 1. ymc.co.jp [ymc.co.jp]

- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chiraltech.com [chiraltech.com]

enhancing the yield of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol production

This guide serves as a specialized Technical Support Center for the production of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1R)-6-MOI ).

This molecule is a critical chiral intermediate, often utilized in the synthesis of melatonin receptor agonists (e.g., Ramelteon, though Ramelteon typically utilizes the (S)-enantiomer, the (1R) is often required for specific stereoinversion routes or analog synthesis). The industry standard for high-yield, high-ee synthesis of this compound is Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs).

Current Status: Operational Primary Workflow: KRED-Mediated Biocatalytic Reduction Support Tier: Level 3 (Senior Application Scientist)

The Biocatalytic "Engine" (System Overview)

To achieve high yields of the (1R)-isomer, you are likely reducing 6-methoxy-1-indanone . Unlike chemical catalysis (Ru/Ir-transfer hydrogenation), which often struggles with the steric bulk of the indanone fused ring system, enzymes offer superior stereocontrol.

The Reaction Cycle

The reduction requires two coupled cycles: the Product Cycle (converting indanone to indanol) and the Cofactor Regeneration Cycle (recycling NADPH). Failure in either halts production.

Figure 1: The coupled enzymatic cycle. Note that for (1R)-selectivity, an "Anti-Prelog" KRED is required, as standard ADHs typically yield the (S)-isomer.

Troubleshooting: Yield Optimization (Conversion Issues)

Symptom: Reaction stalls at <50% conversion or proceeds too slowly.

Root Cause Analysis & Solutions

| Potential Issue | Diagnostic Check | Technical Solution |

| Solubility Limit | Visible precipitation of substrate; reaction rate is linear but extremely slow. | Implement Biphasic System: 6-methoxy-1-indanone is hydrophobic. Do not rely solely on DMSO co-solvent. Use a biphasic system with n-butyl acetate or MTBE (20-50% v/v) overlaying the aqueous buffer. The enzyme stays in the water; the substrate feeds from the organic phase. |

| Product Inhibition | Reaction starts fast but stops abruptly at a specific conversion % (e.g., 40%). | Resin Adsorption (ISPR): Add a neutral polymeric resin (e.g., Amberlite XAD-4 or Diaion HP-20) to the reaction vessel. The resin adsorbs the product (indanol) as it forms, shifting equilibrium forward and protecting the enzyme. |

| pH Drift | pH check shows < 6.0. (Gluconic acid byproduct lowers pH). | Active pH Stat: The GDH cycle produces gluconic acid. You must use an autotitrator with 1M NaOH to maintain pH 7.0–7.5. Standard buffers (100mM Phosphate) are often insufficient for high substrate loading (>50g/L). |

| Cofactor Degradation | HPLC shows no peak for NADPH; adding fresh enzyme doesn't restart reaction. | Cofactor Spiking: NADPH is unstable in acidic conditions or high temps (>35°C). Ensure temperature is <30°C. Add 0.1 eq of fresh NADP+ if reaction stalls after 24h. |

Troubleshooting: Enantioselectivity (ee% Issues)

Symptom: Yield is high, but ee% is low (<95%) or dropping over time. Target: >99% ee (1R).

Critical Protocol Adjustments

1. The "Anti-Prelog" Requirement Most wild-type enzymes (e.g., Lactobacillus kefir ADH) follow Prelog's rule, yielding the (S) -alcohol.

-

Action: Ensure you are using an engineered Anti-Prelog KRED (often designated as "R-selective" in commercial kits from Codexis or Johnson Matthey).

-

Validation: Run a reference reaction with a known (S)-selective enzyme. If your product matches the reference retention time on Chiral HPLC, you have the wrong enzyme variant.

2. Background Chemical Reduction

-

Mechanism: Trace metal ions (Fe, Cu) from water or buffers can catalyze non-selective reduction, producing racemic product.

-

Fix: Add 1 mM EDTA to the reaction buffer to chelate trace metals.

3. Thermodynamic Race Conditions

-

Issue: If the reaction runs too long (>48h), some enzymes can slowly reverse the reaction (oxidize the alcohol back to ketone) and re-reduce it, potentially eroding ee% if the reverse step is less selective.

-

Fix: Stop the reaction immediately upon reaching >98% conversion. Do not "let it sit" over the weekend.

Standardized Protocol: High-Yield Synthesis

Objective: Synthesis of this compound at 10g scale.

Reagents:

-

Substrate: 6-methoxy-1-indanone (10 g, 61.7 mmol)

-

Enzyme: R-selective KRED (e.g., engineered Lactobacillus variant) - 200 mg

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) - 50 mg (or co-expressed)

-

Cofactor: NADP+ (100 mg)

-

Co-substrate: D-Glucose (13.3 g, 1.2 eq)

-

Solvent: 100 mM Potassium Phosphate Buffer (pH 7.0) / DMSO (5% v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve 6-methoxy-1-indanone in DMSO (minimal volume).

-

Buffer Setup: In a reactor, add phosphate buffer and D-Glucose. Adjust pH to 7.0.

-

Initiation: Add NADP+, GDH, and the KRED enzyme. Stir gently (avoid foaming).

-

Substrate Addition: Add the substrate/DMSO solution dropwise.

-

Note: If substrate precipitates immediately, add Triton X-100 (0.5%) or switch to a biphasic system (add 50 mL MTBE).

-

-

Monitoring: Maintain temperature at 28°C. Monitor pH continuously and adjust with 1M NaOH (automatic titration recommended).

-

Endpoint: Monitor via HPLC (C18 column for conversion, Chiralcel OD-H for ee). Stop when conversion >99%.

-

Workup (Crucial):

-

Saturate aqueous phase with NaCl (brine).

-

Extract 3x with Ethyl Acetate (EtOAc).

-

Warning: Indanols form tight emulsions. Filter through a Celite pad if phase separation is slow.

-

Interactive Troubleshooting Logic

Use this decision tree to diagnose specific failure modes in your experiment.

Figure 2: Decision tree for diagnosing yield failures. Focuses on pH control and solubility as primary bottlenecks.

Frequently Asked Questions (FAQs)

Q: Can I use Isopropanol (IPA) instead of Glucose for cofactor regeneration? A: Yes, but with caution. Using IPA requires an ADH that accepts IPA. The byproduct is Acetone.

-

Risk: The reaction is reversible. Acetone accumulation can drive the reaction backward, lowering yield.

-

Benefit: IPA helps solubilize the hydrophobic indanone substrate.

-

Verdict: For maximum yield, Glucose/GDH is superior because the formation of gluconolactone is effectively irreversible.

Q: My product has an ee of 92%, but I need >99%. Can I recrystallize? A: Yes. (1R)-6-methoxy-1-indanol can be enriched by recrystallization.

-

Solvent System: Cyclohexane/Ethyl Acetate (mixture).

-

Method: Dissolve in hot EtOAc, add Cyclohexane until turbid, cool slowly to 4°C. The racemate often stays in solution while the enantiopure crystal precipitates (check phase diagram for this specific derivative).

Q: Why is the reaction turning yellow/brown? A: This indicates oxidation of the methoxy-indanone or phenol impurities.

-

Fix: Ensure the reaction is degassed (sparged with Nitrogen) before adding enzymes. KREDs are sensitive to oxidative stress.

References

-

Gröger, H., et al. (2003). "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[1] Organic Letters, 5(2), 173-176.[1]

-

Hollmann, F., et al. (2021). "Enzymatic reduction of ketones."[2][3] Green Chemistry. (General review on KRED mechanisms and cofactor regeneration).

-

Yamashita, K., et al. (2005). "Process for production of optically active alcohol." US Patent 20050266536. (Describes specific KREDs for indanone derivatives related to Ramelteon intermediates).

- Codexis Inc. "Ketoreductase Screening Kits User Guide.

(Note: While specific commercial enzyme variants are proprietary, the protocols listed above are universally applicable to the KRED/GDH system).

Sources

- 1. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]

- 2. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

Validation & Comparative

validation of analytical methods for (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Executive Summary

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is a critical chiral intermediate in the synthesis of Ramelteon , a selective melatonin receptor agonist used for insomnia. The pharmacological efficacy of the final drug substance hinges on the stereochemistry established at this step. Consequently, the analytical control strategy must rigorously distinguish the (1R)-enantiomer from its (1S)-antipode and the starting material, 6-methoxy-1-indanone.

This guide objectively compares three analytical methodologies—Normal Phase Chiral HPLC, Reverse Phase Chiral HPLC, and Supercritical Fluid Chromatography (SFC)—and provides a comprehensive validation protocol for the industry-standard method (Normal Phase HPLC) compliant with ICH Q2(R2) guidelines.

Molecular Profile & Analytical Challenges

-

Chemical Structure: A rigid indane ring system with a methoxy group at C6 and a hydroxyl group at C1.

-

Chirality: The C1 position is the stereocenter.

-

Critical Impurities:

-

(1S)-Enantiomer: The undesired optical isomer.

-

6-methoxy-1-indanone: The ketone precursor (starting material).

-

-

Chromophore: The benzene ring conjugated with the methoxy group provides strong UV absorption in the 276–280 nm range.

Comparative Analysis: Selecting the Optimal Platform

In pharmaceutical QC environments, the choice of method balances resolution (

Method A: Normal Phase Chiral HPLC (The Gold Standard)

-

Mechanism: Uses polysaccharide-based stationary phases (Amylose/Cellulose) with alkane/alcohol mobile phases.

-

Pros: Highest selectivity (

) for indane derivatives; extremely robust; standard equipment in all QC labs. -

Cons: Uses toxic solvents (n-Hexane); longer equilibration times than SFC.

Method B: Reverse Phase Chiral HPLC

-

Mechanism: Uses immobilized chiral selectors compatible with aqueous/organic mixtures.

-

Pros: MS-compatible (good for impurity identification); greener solvents.

-

Cons: Often exhibits lower resolution for rigid, neutral alcohols like indanols compared to Normal Phase; shorter column life in high-pH buffers.

Method C: Chiral SFC (Supercritical Fluid Chromatography)

-

Mechanism: Supercritical CO₂ with methanol modifier.

-

Pros: Fastest run times (< 5 mins); environmentally friendly.

-

Cons: Poor solubility of polar impurities; requires specialized equipment often unavailable in downstream QC/manufacturing sites.

Performance Matrix

| Feature | NP-HPLC (Recommended) | RP-HPLC | SFC |

| Resolution ( | High (> 4.5) | Moderate (2.0 - 3.0) | High (> 4.0) |

| Sensitivity (LOD) | Excellent | Good | Moderate |

| Robustness | High | Moderate | Low (Pressure sensitive) |

| Global Transferability | Universal | High | Limited |

| Cost per Run | High (Solvents) | Low | Low |